molecular formula C7H4ClNO3S B1596454 4-(Chlorosulfonyl)phenyl isocyanate CAS No. 6752-38-1

4-(Chlorosulfonyl)phenyl isocyanate

Cat. No. B1596454
CAS RN: 6752-38-1
M. Wt: 217.63 g/mol
InChI Key: PUXGCFRABSKGED-UHFFFAOYSA-N
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Description



  • 4-(Chlorosulfonyl)phenyl isocyanate, also known as CSI , is a versatile reagent in organic synthesis.

  • It consists of two electron-withdrawing components: the chlorosulfonyl group (SO2Cl) and the isocyanate group (-N=C=O) .

  • CSI is prepared by treating cyanogen chloride with sulfur trioxide .





  • Synthesis Analysis



    • CSI is synthesized by the reaction:
      SO3 + ClCN → ClSO2NCO


    • Both the carbon and nitrogen termini of CN are functionalized in this transformation.





  • Molecular Structure Analysis



    • CSI has a planar structure, with a nearly linear N=C=O linkage.

    • The C=N and C=O distances are approximately 1.195 Å and 1.173 Å , respectively.





  • Chemical Reactions Analysis



    • CSI has two electrophilic sites: the carbon and the S(VI) center.

    • It is employed for the preparation of β-lactams , some of which are medicinally important.

    • Other reactions include cycloaddition to alkynes, conversion of primary alcohols to carbamates, and preparation of N,N-disubstituted sulfamides.





  • Physical And Chemical Properties Analysis



    • Colorless liquid with a density of 1.626 g/cm³ .

    • Melting point: -44 °C ; boiling point: 107 °C .

    • Solubility: decomposes in water; soluble in chlorocarbons and acetonitrile.




  • Scientific Research Applications

    • General Uses

      • 4-(Chlorosulfonyl)phenyl isocyanate is a versatile reagent in organic synthesis .
      • It has two electrophilic sites, the carbon and the S (VI) center .
      • It is synthetically versatile reagent .
    • Preparation of β- lactams

      • Field : Organic Chemistry .
      • Application : 4-(Chlorosulfonyl)phenyl isocyanate has been employed for the preparation of β- lactams , some of which are medicinally important .
      • Method : Alkenes undergo a [2+2]-cycloaddition to give the sulfonamide. The SO2Cl group can be removed simply by hydrolysis, leaving the secondary amide .
      • Results : This method allows for the creation of β- lactams .
    • Synthesis of Chiral, Polyhydroxylated Piperidines

      • Field : Organic Chemistry .
      • Application : It was employed in regio- and diastereoselective introduction of a protected amino group in synthesis of chiral, polyhydroxylated piperidines .
      • Method : The specific method of application or experimental procedures are not provided in the source .
      • Results : The result is the synthesis of chiral, polyhydroxylated piperidines .
    • Synthesis of Novel Sulfamides

      • Field : Organic Chemistry .
      • Application : It was used as reagent during the synthesis of novel sulfamides .
      • Method : The specific method of application or experimental procedures are not provided in the source .
      • Results : The result is the synthesis of novel sulfamides .
    • Preparation of Amides

      • Field : Organic Chemistry .
      • Application : It was used in the preparation of amides .
      • Method : The specific method of application or experimental procedures are not provided in the source .
      • Results : The result is the preparation of amides .
    • Preparation of Lactams

      • Field : Organic Chemistry .
      • Application : It was used in the preparation of lactams .
      • Method : The specific method of application or experimental procedures are not provided in the source .
      • Results : The result is the preparation of lactams .
    • Cycloaddition to Alkynes

      • Field : Organic Chemistry .
      • Application : It has been used in cycloaddition to alkynes to give 1,2,3-oxathiazine-2,2-dioxide-6-chlorides .
      • Method : The specific method of application or experimental procedures are not provided in the source .
      • Results : The result is the synthesis of 1,2,3-oxathiazine-2,2-dioxide-6-chlorides .
    • Conversion of Primary Alcohols to Carbamates

      • Field : Organic Chemistry .
      • Application : It has been used in the conversion of primary alcohols to carbamates .
      • Method : The specific method of application or experimental procedures are not provided in the source .
      • Results : The result is the conversion of primary alcohols to carbamates .
    • Conversion of Carboxylic Acids and Acid Chlorides into Nitriles

      • Field : Organic Chemistry .
      • Application : It has been used in the conversion of carboxylic acids and the acid chlorides into nitriles .
      • Method : The specific method of application or experimental procedures are not provided in the source .
      • Results : The result is the conversion of carboxylic acids and the acid chlorides into nitriles .
    • Agricultural Applications

      • Field : Agriculture .
      • Application : It is used to produce many commercially available products for agricultural, biological, and body ailments .
      • Method : The specific method of application or experimental procedures are not provided in the source .
      • Results : The result is the production of many commercially available products for agricultural, biological, and body ailments .
    • Cycloaddition to Alkynes

      • Field : Organic Chemistry .
      • Application : It has been used in cycloaddition to alkynes to give 1,2,3-oxathiazine-2,2-dioxide-6-chlorides .
      • Method : The specific method of application or experimental procedures are not provided in the source .
      • Results : The result is the synthesis of 1,2,3-oxathiazine-2,2-dioxide-6-chlorides .
    • Conversion of Primary Alcohols to Carbamates

      • Field : Organic Chemistry .
      • Application : It has been used in the conversion of primary alcohols to carbamates .
      • Method : The specific method of application or experimental procedures are not provided in the source .
      • Results : The result is the conversion of primary alcohols to carbamates .
    • Conversion of Carboxylic Acids and Acid Chlorides into Nitriles

      • Field : Organic Chemistry .
      • Application : It has been used in the conversion of carboxylic acids and the acid chlorides into nitriles .
      • Method : The specific method of application or experimental procedures are not provided in the source .
      • Results : The result is the conversion of carboxylic acids and the acid chlorides into nitriles .
    • Agricultural Applications

      • Field : Agriculture .
      • Application : It is used to produce many commercially available products for agricultural, biological, and body ailments .
      • Method : The specific method of application or experimental procedures are not provided in the source .
      • Results : The result is the production of many commercially available products for agricultural, biological, and body ailments .

    Safety And Hazards



    • Toxic, corrosive, and flammable.

    • Reacts violently with water.

    • Causes severe skin burns and eye damage.

    • May cause allergy or asthma symptoms if inhaled.




  • Future Directions



    • Further research on its applications in organic synthesis and pharmaceuticals.

    • Exploration of novel reactions and derivatives.




    Please note that this analysis is based on available information, and further studies may reveal additional insights. 🌟


    properties

    IUPAC Name

    4-isocyanatobenzenesulfonyl chloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H4ClNO3S/c8-13(11,12)7-3-1-6(2-4-7)9-5-10/h1-4H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PUXGCFRABSKGED-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC=C1N=C=O)S(=O)(=O)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H4ClNO3S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50217863
    Record name p-Isocyanatobenzenesulphonyl chloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50217863
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    217.63 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-(Chlorosulfonyl)phenyl isocyanate

    CAS RN

    6752-38-1
    Record name 4-Isocyanatobenzenesulfonyl chloride
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=6752-38-1
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name p-Isocyanatobenzenesulphonyl chloride
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006752381
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name p-Isocyanatobenzenesulphonyl chloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50217863
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name p-isocyanatobenzenesulphonyl chloride
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.102
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    4-(Chlorosulfonyl)phenyl isocyanate
    Reactant of Route 2
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    4-(Chlorosulfonyl)phenyl isocyanate
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    4-(Chlorosulfonyl)phenyl isocyanate
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    4-(Chlorosulfonyl)phenyl isocyanate
    Reactant of Route 5
    4-(Chlorosulfonyl)phenyl isocyanate
    Reactant of Route 6
    4-(Chlorosulfonyl)phenyl isocyanate

    Citations

    For This Compound
    27
    Citations
    H Han, MM Wolfe, S Brenner… - Proceedings of the …, 1995 - National Acad Sciences
    A concept termed liquid-phase combinatorial synthesis (LPCS) is described. The central feature of this methodology is that it combines the advantages that classic organic synthesis in …
    Number of citations: 308 www.pnas.org
    KD Janda, H Han - Methods in enzymology, 1996 - Elsevier
    Publisher Summary The development of bioavailable organic compounds in a combinatorial format is obligatory for the advancement of combinatorial chemistry from a pharmaceutical …
    Number of citations: 37 www.sciencedirect.com
    SJ Butler - Chemistry–A European Journal, 2014 - Wiley Online Library
    Two tripodal fluorescent probes Zn⋅L 1 ,2 have been synthesised, and their anion‐binding capabilities were examined by using fluorescence spectroscopy. Probe Zn⋅L 1 allows the …
    Y Tamura, F Watanabe, T Nakatani… - Journal of medicinal …, 1998 - ACS Publications
    Various N-sulfonylamino acid derivatives were synthesized and evaluated for their in vitro and in vivo activities to inhibit type IV collagenase (MMP-9 and MMP-2). When the amino acid …
    Number of citations: 352 pubs.acs.org
    RF Service - Science, 1996 - science.org
    Combinatorial chemistry is a hot field that's only getting hotter. It burst on the scene in the early 1990s as a way to simultaneously create and then test thousands of related compounds …
    Number of citations: 13 www.science.org
    MB Krajačić, P Novak, M Cindrić, K Brajša… - European journal of …, 2007 - Elsevier
    Novel hybrid compounds 6a–6d, conjugates of 15-membered azalides and sulfonamides, ie unsubstituted, 4-aryl- and 4-heteroaryl-aminosulfonyl derivatives of 9a-[N′-(…
    Number of citations: 28 www.sciencedirect.com
    CM Sun - Comb. Chem. High Throughput Screen, 1999 - books.google.com
    in combination with high throughput screening, combinatorial organic synthesis of large numbers of pharmaceutically interesting compounds may revolutionize the drug discovery …
    Number of citations: 88 books.google.com
    JF Guichou, J Viaud, C Mettling, G Subra… - Journal of medicinal …, 2006 - ACS Publications
    Cyclophilin A is involved in many cellular processes, including protein folding and intracellular transports. Because cyclophilin A has been shown to interact with HIV-1 gag proteins and …
    Number of citations: 72 pubs.acs.org
    S Aoki, N Matsuo, K Hanaya, Y Yamada… - Bioorganic & medicinal …, 2009 - Elsevier
    The ability of avidin (Avn) to form strong complex with biotin (Btn) is frequently used in the detection and isolation of biomolecules in biochemical, analytical, and medicinal research. …
    Number of citations: 35 www.sciencedirect.com
    SY Lin, TK Yeh, JS Song, MS Hung, MF Cheng… - Bioorganic …, 2018 - Elsevier
    Indoleamine 2,3-dioxygenase is a heme-containing enzyme implicated in the down regulation of the anti-tumor immune response, and considered a promising anti-cancer drug target. …
    Number of citations: 6 www.sciencedirect.com

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